molecular formula C20H21N3O3 B5236939 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No.: B5236939
M. Wt: 351.4 g/mol
InChI Key: FQIJHWORSKDRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with carbazole groups, such as mcbp and cbp, are often used as host materials in oled and tadf-oled devices . They are known to interact with electron acceptors to form exciplexes .

Mode of Action

The compound’s interaction with its targets involves the formation of exciplexes with electron acceptors . The carbazole groups in the compound structure contribute to its electron-rich nature, enabling this interaction . The formation of exciplexes is a crucial step in the operation of OLED devices, affecting their efficiency and stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the operation of OLED devices. The formation of exciplexes with electron acceptors is a key process in these devices . The resulting changes include alterations in the electron densities of the orbitals, which can affect the device’s performance .

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can impact its bioavailability in the context of oled devices .

Result of Action

The molecular and cellular effects of the compound’s action are manifested in the operation of OLED devices. The formation of exciplexes with electron acceptors can enhance the device’s efficiency and stability .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the formation of exciplexes and, consequently, the operation of OLED devices . Additionally, the compound’s stability can be influenced by exposure to light and air .

Properties

IUPAC Name

3-(3-carbazol-9-yl-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2)18(25)23(19(26)21-20)12-13(24)11-22-16-9-5-3-7-14(16)15-8-4-6-10-17(15)22/h3-10,13,24H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJHWORSKDRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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